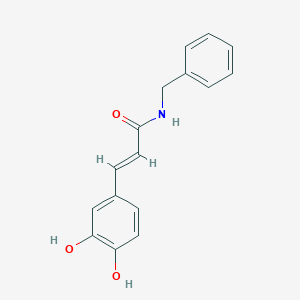
(E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide, also known as BHPP, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. BHPP is a member of the chalcone family, which is a group of naturally occurring compounds found in many plants. The compound has shown promising results in various studies, indicating its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of (E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide is not fully understood, but it is believed to involve multiple pathways. The compound has been found to inhibit various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. (E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Moreover, the compound has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
(E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. (E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting cell proliferation. Moreover, the compound has been found to reduce oxidative stress and inflammation in the brain, indicating its potential use in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide has several advantages for lab experiments. The compound is easy to synthesize and purify, making it readily available for research purposes. Moreover, (E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide has shown promising results in various studies, indicating its potential use in the treatment of various diseases. However, there are also limitations to using (E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Moreover, the compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood.
Direcciones Futuras
There are several future directions for the study of (E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide. One potential direction is to investigate the compound's potential use in combination with other drugs for the treatment of cancer. Another direction is to study the compound's effects on other diseases, such as cardiovascular diseases and diabetes. Moreover, further studies are needed to understand the mechanism of action of (E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide, as well as its safety and efficacy in humans.
Métodos De Síntesis
(E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3,4-dihydroxybenzaldehyde and benzylamine in the presence of acetic acid and sodium acetate. The reaction is carried out under reflux conditions for several hours, resulting in the formation of (E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide. The purity of the compound can be increased using various purification techniques, such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
(E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide has been studied extensively in scientific research, and its potential therapeutic applications have been investigated. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. (E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. The compound has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, (E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Número CAS |
100668-10-8 |
|---|---|
Nombre del producto |
(E)-N-Benzyl-3-(3,4-dihydroxyphenyl)propenamide |
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
(E)-N-benzyl-3-(3,4-dihydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C16H15NO3/c18-14-8-6-12(10-15(14)19)7-9-16(20)17-11-13-4-2-1-3-5-13/h1-10,18-19H,11H2,(H,17,20)/b9-7+ |
Clave InChI |
JBDQTGJGXFAHIQ-VQHVLOKHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CNC(=O)/C=C/C2=CC(=C(C=C2)O)O |
SMILES |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC(=C(C=C2)O)O |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C=CC2=CC(=C(C=C2)O)O |
Sinónimos |
2-PropenaMide, 3-(3,4-dihydroxyphenyl)-N-(phenylMethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



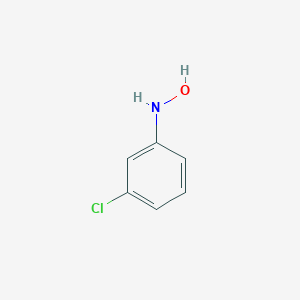
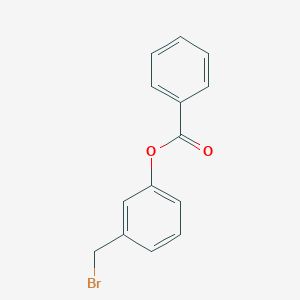


![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-acetyl-, [1R-(endo,endo)]-(9CI)](/img/structure/B180450.png)


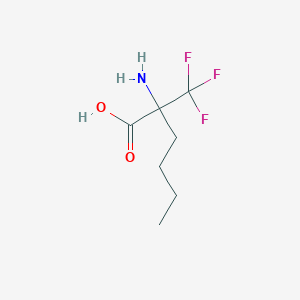
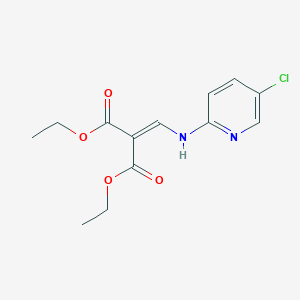
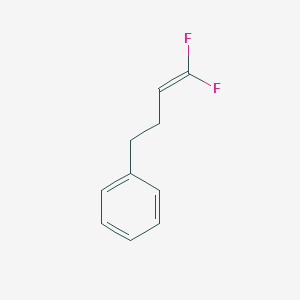
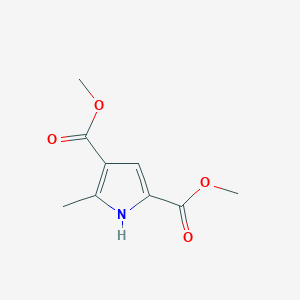
![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B180468.png)

![(2S)-2-azaniumyl-5-[[(2R)-3-[[(2R)-2-[[(4S)-4-azaniumyl-4-carboxylatobutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]disulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoate](/img/structure/B180472.png)